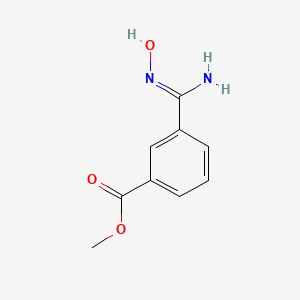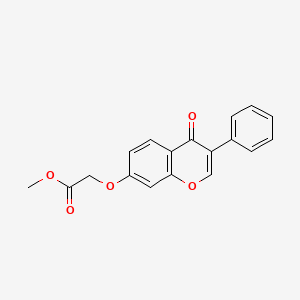
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. SR9009 is a selective androgen receptor modulator (SARM) that has the potential to enhance endurance and metabolism, making it an attractive candidate for athletic performance enhancement and metabolic disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterisation
Research on synthetic benzamide derivatives, such as N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide, primarily investigates their chemical synthesis and structural properties. A study by Kelly et al. (2007) focused on the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. These compounds were fully characterised using a combination of spectroscopic techniques, demonstrating their structural diversity and potential for further chemical modifications (Kelly et al., 2007).
Antitumor Activity
One of the primary areas of interest for N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide derivatives is their potential antitumor activity. Saito et al. (1999) explored the biological properties and antitumor efficacy of MS-27-275, a synthetic inhibitor of histone deacetylase (HDA), which shares structural similarities with the compound . The study found that MS-27-275 inhibited HDA, induced hyperacetylation of nuclear histones, and showed marked in vivo antitumor activity against human tumors, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Fluorinated Derivatives and Antimicrobial Activity
The introduction of fluorine atoms into organic compounds can significantly affect their biological activity. Carmellino et al. (1994) studied the antifungal and antibacterial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding several compounds with high activity against fungi and Gram-positive microorganisms. These results highlight the potential for designing new antimicrobial agents based on fluorinated derivatives (Carmellino et al., 1994).
Application in Molecular Imaging
Fluorinated compounds have also found applications in molecular imaging, particularly positron emission tomography (PET). For example, the development of fluorine-18-labeled compounds for tumor delineation and the study of brain receptors in Alzheimer's disease patients demonstrate the versatility of these compounds in clinical research (Kepe et al., 2006).
Propiedades
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-7-9-16(10-8-15)22-17-6-1-3-13(11-17)12-20-18(21)14-4-2-5-14/h1,3,6-11,14H,2,4-5,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIUMJRXONTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenoxy)benzyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2409590.png)
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)
![1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2409593.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)
![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)
![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)